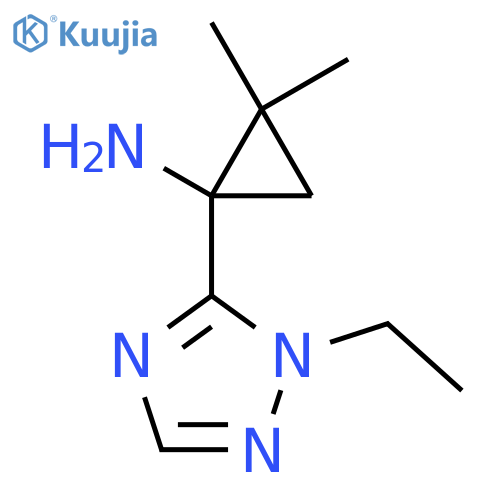Cas no 2228761-50-8 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine)

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine
- EN300-1778819
- 2228761-50-8
-
- インチ: 1S/C9H16N4/c1-4-13-7(11-6-12-13)9(10)5-8(9,2)3/h6H,4-5,10H2,1-3H3
- InChIKey: OAHXAXLOPLDDQC-UHFFFAOYSA-N
- SMILES: NC1(C2=NC=NN2CC)CC1(C)C
計算された属性
- 精确分子量: 180.137496527g/mol
- 同位素质量: 180.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 56.7Ų
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778819-0.05g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 0.05g |
$1417.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-0.5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 0.5g |
$1619.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-5.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-2.5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 2.5g |
$3304.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-0.25g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 0.25g |
$1551.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-1.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-0.1g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 0.1g |
$1484.0 | 2023-06-02 | ||
| Enamine | EN300-1778819-10.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine |
2228761-50-8 | 10g |
$7250.0 | 2023-06-02 |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amineに関する追加情報
1-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview
1-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-2,2-Dimethylcyclopropan-1-Amine is a complex organic compound with the CAS number 2228761-50-8. This compound belongs to the class of heterocyclic amines and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. The molecule consists of a cyclopropane ring substituted with a triazole group and an ethylamine moiety, making it a versatile building block for further chemical modifications.
The synthesis of 1-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-2,2-Dimethylcyclopropan-1-Amine involves a multi-step process that typically begins with the preparation of the triazole ring. The triazole moiety is known for its stability and ability to form strong hydrogen bonds, which are crucial for its functionality in various chemical reactions. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and improving yield rates.
One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development due to its ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that 1-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-2,2-Dimethylcyclopropan-1-Amine can modulate the activity of certain kinases, making it a promising candidate for anti-cancer therapies. Additionally, its cyclopropane ring contributes to its rigid structure, which is advantageous for designing molecules with specific stereochemical properties.
In the realm of materials science, this compound has been investigated for its potential as a precursor in polymer synthesis. The triazole group's ability to engage in click chemistry reactions has opened avenues for creating advanced materials with tailored properties. Recent research has focused on incorporating this compound into polymeric networks to enhance mechanical strength and thermal stability. Such applications highlight its versatility beyond traditional pharmaceutical uses.
The physical properties of CAS No 2228761-50-8 are equally intriguing. It exhibits a high melting point due to the strong intermolecular forces arising from the triazole group. Its solubility in organic solvents also makes it suitable for various laboratory applications. Furthermore, computational studies have revealed that the compound's electronic structure facilitates its participation in both nucleophilic and electrophilic reactions, broadening its utility in organic synthesis.
Recent breakthroughs in green chemistry have also influenced the study of this compound. Scientists are exploring ways to synthesize 1-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)-Cyclopropane Derivatives using environmentally friendly methods. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while minimizing waste generation. These developments align with global efforts to promote sustainable chemical practices.
In conclusion, CAS No 2228761-50-8, or 1-(Ethyltriazolyl)-Cyclopropylamine, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
2228761-50-8 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropan-1-amine) Related Products
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)
- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)
- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)
- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)




